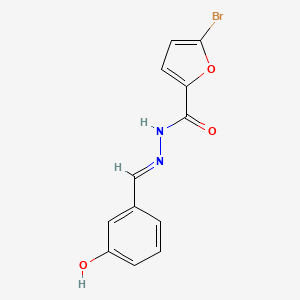![molecular formula C18H20N2O4 B5591048 2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)
2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.14230712 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Therapeutic Potential
- A study by Hussain et al. (2017) focused on synthesizing derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone. These compounds exhibited significant enzyme inhibitory activity, suggesting potential as therapeutic agents. The synthesized molecules were active against various Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their utility as possible therapeutic agents (Hussain et al., 2017).
Conformational and Vibrational Studies for Drug Development
- Abdulmujeeb T. Onawole et al. (2017) conducted conformational, vibrational, and DFT studies on a synthesized arylpiperazine-based drug, closely related to 2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone. This research provided insights into the molecular docking mechanism of the molecule as an agonist in the human GABA A receptor. The study's findings contribute to understanding the biochemical properties of arylpiperazine-based drugs (Onawole et al., 2017).
Antimicrobial and Enzyme Inhibitory Activities
- Research by Arif Mermer et al. (2018) explored the synthesis of conazole analogues containing a piperazine nucleus. These compounds were tested for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, showing promising results. The study provides valuable insights into the potential medical applications of these compounds (Mermer et al., 2018).
Potential in Treating Neurological Disorders
- A study conducted by S. Bhosale et al. (2014) described the synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity, indicating their potential as antipsychotic drugs. This research could have implications for developing treatments for neurological disorders (Bhosale et al., 2014).
Pharmacological Evaluation for Antipsychotics
- In another study, 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were synthesized and evaluated for their pharmacological potential as antipsychotics. The study included computational studies and QSAR analysis, contributing to the field of drug design and development (Bhosale et al., 2014).
Anticancer Activity of Platinum(II) Dithiocarbamate Complexes
- Research by M. Amir et al. (2016) involved synthesizing heteroleptic platinum(II) dithiocarbamates with potential anticancer activity. These complexes were characterized by various analytical techniques, and their interactions with DNA were studied, revealing insights into their mechanism of action against cancer cells (Amir et al., 2016).
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)16(21)13-19-8-10-20(11-9-19)18(22)17-3-2-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOIVSDTYVNHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)
![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5590996.png)
![N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)
![N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B5591001.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5591015.png)
![((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5591025.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5591028.png)
![N-[1-(cyclopropylsulfonyl)azepan-3-yl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5591034.png)
![5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5591038.png)
![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)
